

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Oxalate

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Compound of Interest

Compound Name: *Lanthanum oxalate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **lanthanum oxalate**, a compound of significant interest in materials science, coordination chemistry, and as a precursor in the synthesis of lanthanum-based materials. This document details the crystallographic parameters, experimental protocols for its synthesis and analysis, and the thermal behavior of **lanthanum oxalate**.

Crystal Structure and Properties

Lanthanum oxalate, typically in its decahydrate form ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$), crystallizes in a layered honeycomb structure. These layers are formed by coordination polymers linked by hydrogen bonds. Recent studies have elucidated the precise crystal system and space group for **lanthanum oxalate** as part of a broader analysis of the entire lanthanide oxalate series.

Key Findings:

- **Lanthanum oxalate** decahydrate possesses a monoclinic crystal system.[1][2]
- The space group is identified as $\text{P}2_1/\text{c}$.[1][2]
- The structure is characterized by a honeycomb arrangement with cavities that accommodate water molecules.[1]

- Each Lanthanum (La) atom is coordinated to nine oxygen atoms, originating from three bidentate oxalate groups and three water molecules, forming a distorted tricapped trigonal prism.[\[2\]](#)

Table 1: Crystallographic Data for **Lanthanum Oxalate Hydrate**

Parameter	Value	Reference
Chemical Formula	$\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot 9.2\text{H}_2\text{O}$	[3]
Crystal System	Monoclinic	[1] [2] [3] [4]
Space Group	$\text{P}2_1/a$ (an alternative setting of $\text{P}2_1/c$)	[3]
a (Å)	10.460(2)	[3]
b (Å)	9.590(2)	[3]
c (Å)	11.358(2)	[3]
β (°)	114.36(3)	[3]
Volume (Å ³)	1308(1)	[3]
Z	2	[3]
Calculated Density (g/cm ³)	2.23	[3]

Note: Variations in the degree of hydration can occur, which may slightly alter the crystallographic parameters.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of **Lanthanum oxalate** crystals. The following protocols are based on established methodologies. [\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

2.1 Synthesis of **Lanthanum Oxalate** Single Crystals

A common and effective method for growing large single crystals of **lanthanum oxalate** suitable for X-ray diffraction is through homogeneous precipitation.[1][2]

Materials:

- Lanthanum(III) chloride or nitrate solution (e.g., 0.1 M)
- Oxamic acid
- Hydrochloric acid (for pH adjustment)
- Ethanol
- Distilled water

Procedure:

- Prepare a solution of lanthanum(III) salt in distilled water.
- Add oxamic acid to the solution. The hydrolysis of oxamic acid at elevated temperatures will slowly release oxalate ions, facilitating controlled crystal growth.
- Adjust the pH of the solution with hydrochloric acid as needed.
- Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain for several hours to induce the slow decomposition of oxamic acid and subsequent precipitation of **lanthanum oxalate** crystals.[7]
- After the reaction is complete, allow the solution to cool to room temperature.
- Collect the crystalline product by filtration or centrifugation.
- Wash the crystals with distilled water and then ethanol to remove any unreacted reagents.
- Dry the crystals at room temperature.[2]

Another approach involves a simple precipitation method at room temperature using a mixed solvent system.[5][6]

Materials:

- Lanthanum(III) nitrate solution
- Oxalic acid solution
- Trisodium citrate (as a complexing agent)
- Ethanol
- Water

Procedure:

- Prepare a solution of lanthanum(III) nitrate in a 1:1 (v/v) mixture of water and ethanol.
- Add a specific amount of trisodium citrate to the solution.
- Slowly add a stoichiometric amount of oxalic acid solution while stirring.
- Allow the reaction to proceed at room temperature for approximately 24 hours.[5][6]
- Collect, wash, and dry the resulting **lanthanum oxalate** precipitate as described above.

2.2 Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD):

- A suitable single crystal of **lanthanum oxalate** is mounted on a goniometer head.
- Data is collected using a single-crystal diffractometer, typically with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.[2]
- The collected diffraction data is processed using software such as Bruker Apex or SAINT for data reduction and integration.[2]
- The crystal structure is solved and refined using crystallographic software packages (e.g., SHELX, Jana2006).[1][2]

Powder X-ray Diffraction (PXRD):

- A powdered sample of **lanthanum oxalate** is prepared and placed on a sample holder.
- PXRD patterns are recorded on a powder diffractometer using Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).[\[1\]](#)[\[2\]](#)
- The instrument is typically calibrated using a standard reference material like LaB₆.[\[1\]](#)[\[2\]](#)
- The obtained diffraction pattern is analyzed using software like Jana2006 or similar programs for phase identification and lattice parameter refinement.[\[1\]](#)[\[2\]](#)

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pathway of **lanthanum oxalate** hydrate.

Procedure:

- A small amount of the **lanthanum oxalate** sample is placed in an alumina or platinum crucible.
- The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).
- The mass loss of the sample is recorded as a function of temperature.

Decomposition Stages:

The thermal decomposition of **lanthanum oxalate** hydrate typically occurs in multiple steps:

- Dehydration: The initial weight loss corresponds to the removal of water molecules of hydration. This process can occur in one or more stages depending on the binding energies of the different water molecules in the crystal lattice.[\[8\]](#)[\[9\]](#)
- Decomposition to Oxycarbonate: Following dehydration, the anhydrous **lanthanum oxalate** decomposes to form an intermediate lanthanum oxycarbonate species.[\[8\]](#)

- Formation of Lanthanum Oxide: At higher temperatures, the oxycarbonate further decomposes to yield the final product, lanthanum oxide (La_2O_3).[8]

Anhydrous **lanthanum oxalate** is reported to be stable up to 320 °C.[10] The decomposition in a vacuum is suggested to follow a branching chain reaction mechanism.[10]

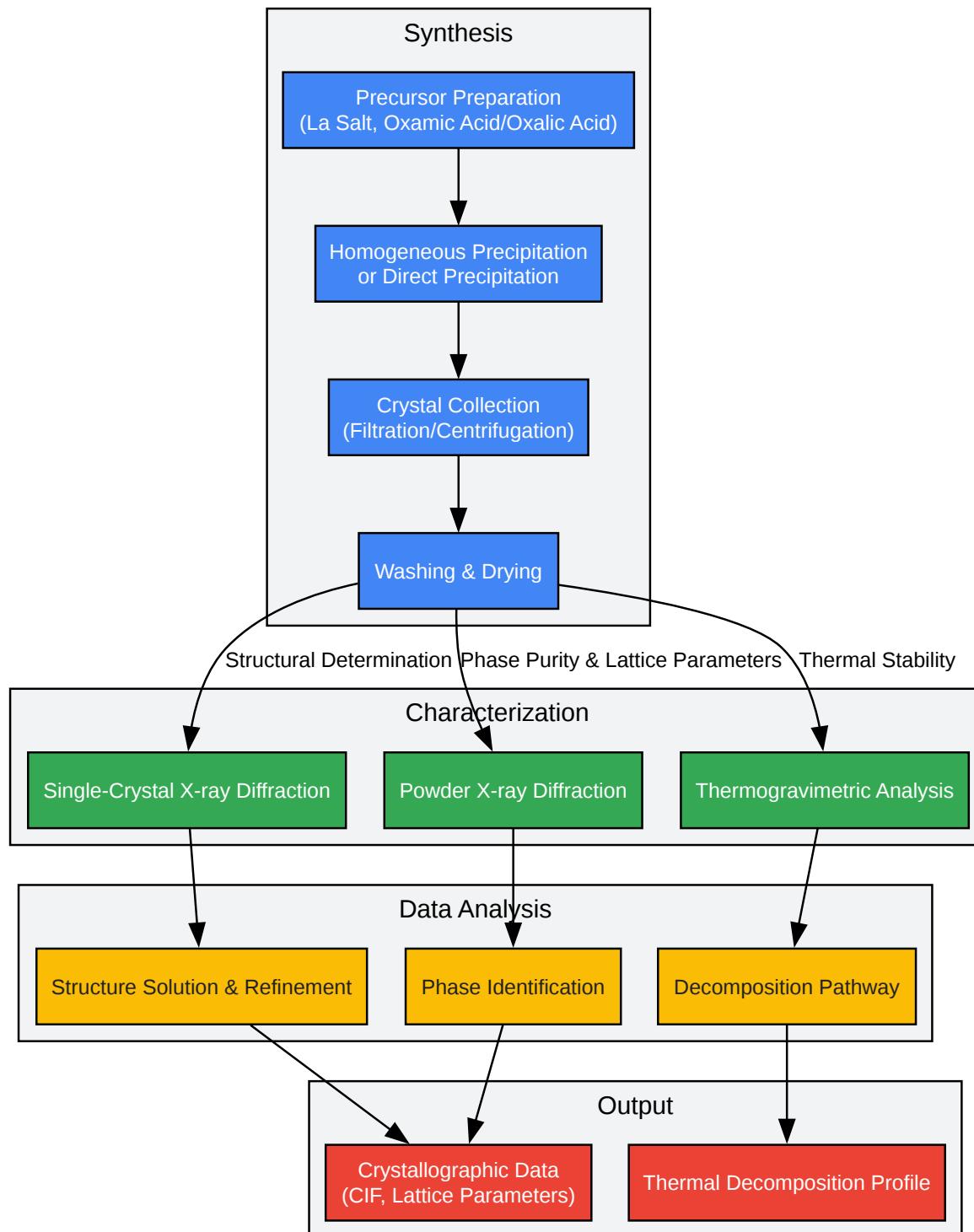
Table 2: Thermal Decomposition Data for **Lanthanum Oxalate Hydrate**

Temperature Range (°C)	Process	Mass Loss (%)	Product
~100 - 250	Dehydration	Varies with hydration state	Anhydrous $\text{La}_2(\text{C}_2\text{O}_4)_3$
~300 - 500	Decomposition of Oxalate	~30	$\text{La}_2(\text{CO}_3)_3$ / $\text{La}_2\text{O}(\text{CO}_3)_2$
> 600	Decomposition of Carbonate	~10	La_2O_3

Note: The exact temperatures and mass losses can vary depending on the heating rate, atmosphere, and the specific hydrate form of the starting material.

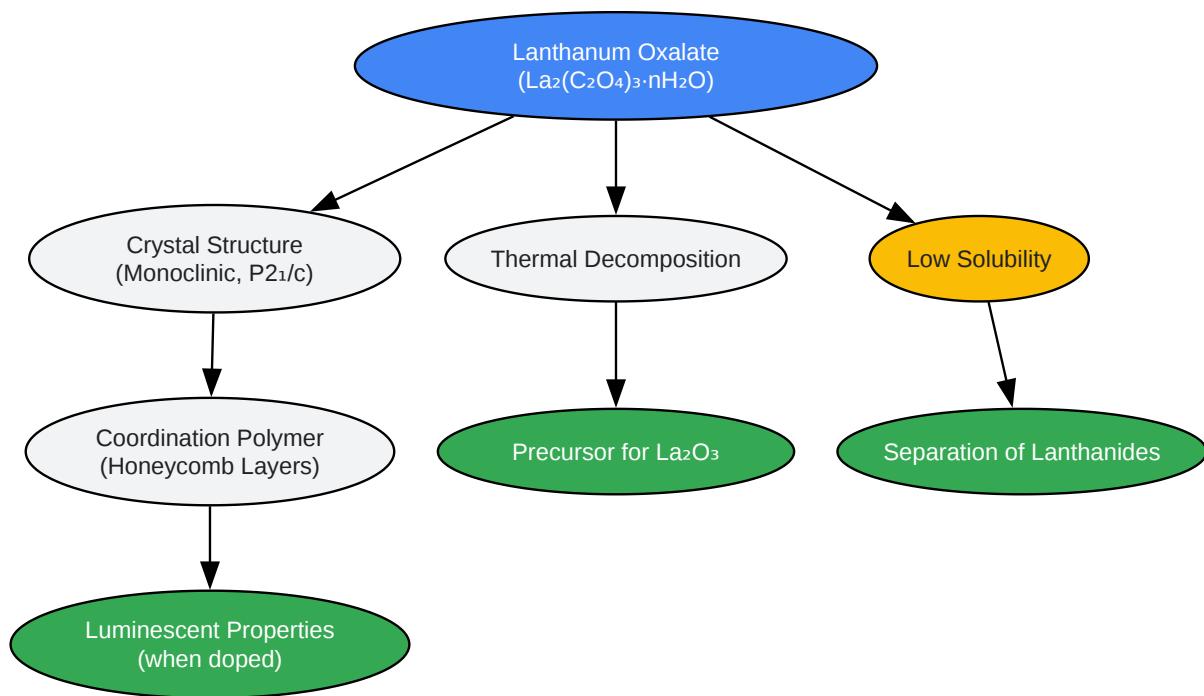
Visualizations

Experimental Workflow for **Lanthanum Oxalate** Analysis

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Caption: Workflow for the synthesis, characterization, and analysis of **lanthanum oxalate** crystals.

Logical Relationship of **Lanthanum Oxalate** Properties and Applications



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Caption: Interrelationship of **lanthanum oxalate**'s properties and its primary applications.

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